Calcium cacodylate

Description

Historical Trajectory of Organoarsenic Compounds in Scientific Inquiry

The journey of organoarsenic chemistry is marked by serendipitous discoveries and meticulous investigations that have profoundly influenced the broader field of chemistry. wikipedia.org

The inception of organometallic chemistry can be traced back to 1757 with the work of French pharmacist-chemist Louis Claude Cadet de Gassicourt. libretexts.orgacs.org While experimenting with invisible inks by heating arsenic-containing cobalt ores with potassium acetate (B1210297), Cadet accidentally synthesized the first organoarsenic compound. libretexts.orgacs.orgacs.org The resulting substance, a foul-smelling, spontaneously flammable oily liquid, became known as "Cadet's Fuming Liquid." rsc.orguwimona.edu.jm At the time, the chemical knowledge and experimental techniques were too rudimentary to fully characterize the noxious mixture. acs.org

It wasn't until the 1830s and 1840s that the German chemist Robert Wilhelm Bunsen undertook a dangerous and thorough investigation of Cadet's liquid. acs.orguwimona.edu.jm Despite the risks, which included a laboratory explosion that cost him the sight in one eye and near-fatal arsenic poisoning, Bunsen successfully characterized the components of the liquid. rsc.orgwikipedia.org He isolated the dimethylarsinyl radical, (CH₃)₂As, which he named "kakodyl" (later anglicized to cacodyl), derived from the Greek words kakōdēs (evil-smelling) and hylē (matter). uwimona.edu.jmwikipedia.org Bunsen's work on cacodyl (B8556844) and its derivatives, such as cacodyl oxide, was a monumental effort that established the composition of these first-known organoarsenic compounds and laid crucial groundwork for the development of organometallic chemistry. acs.orgrsc.orgwikipedia.org His research demonstrated that a metal-like element could be a constituent of an organic-like radical. acs.org

The study of organoarsenic compounds played a pivotal role in the development of valency theory. rsc.org Arsenic, a member of the nitrogen group, can form organometallic compounds in both its +III and +V oxidation states. rsc.org The work of Bunsen on the cacodyl radical inspired the young English chemist Edward Frankland. rsc.org In the mid-19th century, Frankland's experiments with organometallic compounds led him to propose the concept of valency, the idea that an atom has a fixed combining power. rsc.orglibretexts.org He recognized that atoms of a particular element bond to a specific number of other atoms, a foundational concept in modern chemistry. libretexts.org

The theoretical understanding of bonding in organoarsenic compounds has continued to evolve with the advent of modern computational chemistry. researchgate.net Techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are now used to provide detailed insights into the electronic structure and nature of the carbon-arsenic bond. unimi.itmdpi.comnih.gov These methods allow for the visualization and quantification of orbital interactions, offering a sophisticated picture of valency and bonding that builds upon the foundational concepts established by early chemists. researchgate.net

Beyond their role in developing valency theory, organoarsenicals have made significant contributions to synthetic and medicinal chemistry. usa-journals.com In the early 20th century, Paul Ehrlich's search for a "magic bullet" to treat syphilis led to the development of Salvarsan, an organoarsenic compound that became one of the first effective chemotherapeutic agents, earning Ehrlich a Nobel Prize. wikipedia.orgwikipedia.org This breakthrough highlighted the potential of organometallic compounds in medicine. scitechnol.com

In the realm of chemical synthesis, organoarsines, particularly triphenylarsine, have been employed as ligands in transition metal-catalyzed reactions. usa-journals.com These include important carbon-carbon bond-forming reactions like palladium-catalyzed cross-couplings. usa-journals.com Furthermore, the synthesis of novel organoarsenicals remains an active area of research, crucial for characterizing arsenic species produced by biotransformation and for developing new compounds with potential applications, such as the antibiotic arsinothricin. nih.gov

Properties

CAS No. |

5785-43-3 |

|---|---|

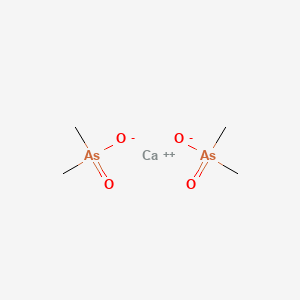

Molecular Formula |

C4H12As2CaO4 |

Molecular Weight |

314.06 g/mol |

IUPAC Name |

calcium;dimethylarsinate |

InChI |

InChI=1S/2C2H7AsO2.Ca/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

PUHDXXBRQTYHRJ-UHFFFAOYSA-L |

Canonical SMILES |

C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cacodylates

Laboratory-Scale Synthesis Pathways for Calcium Cacodylate

The creation of this compound on a laboratory scale is fundamentally linked to the synthesis of its parent acid, cacodylic acid. The subsequent formation of the calcium salt is a direct acid-base chemical transformation.

Cacodylic acid, with the chemical formula (CH₃)₂AsO₂H, is the simplest of the arsinic acids and serves as the primary precursor to its salts. wikipedia.orgfishersci.com Historically, the field of organoarsenic chemistry began with the synthesis of "Cadet's fuming liquid" in the 18th century, which involved the reaction of arsenic trioxide (As₂O₃) with potassium acetate (B1210297) and was found to contain cacodyl (B8556844) oxide [((CH₃)₂As)₂O]. wikipedia.org

Modern synthesis of cacodylic acid often originates from the methylation of arsenic trioxide. wikipedia.orgwikipedia.org This process establishes the core dimethylarsinoyl group characteristic of cacodylates. Once cacodylic acid is obtained, it can be converted to its corresponding salts through neutralization with a suitable base. wikipedia.org

For the synthesis of this compound, cacodylic acid is reacted with a calcium-containing base, such as calcium hydroxide (B78521) [Ca(OH)₂] or calcium carbonate [CaCO₃]. The general reaction is an acid-base neutralization, as depicted in the following equations:

Using Calcium Hydroxide: 2 (CH₃)₂AsO₂H + Ca(OH)₂ → Ca[(CH₃)₂AsO₂]₂ + 2 H₂O

Using Calcium Carbonate: 2 (CH₃)₂AsO₂H + CaCO₃ → Ca[(CH₃)₂AsO₂]₂ + H₂O + CO₂

The resulting product, this compound, is the calcium salt of dimethylarsinic acid. This straightforward approach is a common laboratory method for preparing various cacodylate salts. Sodium cacodylate, for instance, is widely used as a buffering agent in sample preparation for electron microscopy and is synthesized by neutralizing cacodylic acid with a sodium base. wikipedia.orgnih.govleebio.com

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Cacodylic Acid | (CH₃)₂AsO₂H | Primary acid precursor |

| Arsenic Trioxide | As₂O₃ | Starting material for cacodylic acid |

| Calcium Hydroxide | Ca(OH)₂ | Base for neutralization |

| Calcium Carbonate | CaCO₃ | Base for neutralization |

Derivatization is a chemical modification technique used to convert a compound into a product of similar chemical structure, called a derivative. In the context of organoarsenic compounds like cacodylates, derivatization is often employed not for bulk synthesis but to enhance analytical detection. Many organoarsenic compounds are polar and nonvolatile, making them challenging to analyze using techniques like gas chromatography (GC). icm.edu.pl

To overcome this, derivatization strategies are used to convert them into more volatile forms. icm.edu.plnih.gov This typically involves reaction with reagents that replace polar functional groups with nonpolar ones. Common derivatizing agents for organoarsenicals such as dimethylarsenate (DMA), the anionic form of cacodylic acid, include thiols and their esters. nih.govresearchgate.net

Key derivatization agents and their effects are summarized below:

Thioglycolates: Reagents like methylthioglycolate (TGM) and ethylthioglycolate (TGE) react with DMA to form volatile derivatives suitable for GC-MS analysis. Ethylthioglycolate has been noted for its efficiency in converting DMA. nih.govresearchgate.net

Dithiols: Compounds such as 1,3-propanedithiol (B87085) (PDT) and 2,3-dimercaptopropanol (BAL) are also effective. icm.edu.plnih.gov They react with arsenic compounds to form stable, cyclic dithioarsenolines, which are sufficiently volatile for gas-phase analysis. icm.edu.pl

These strategies are crucial for the speciation analysis of arsenic in environmental and biological samples, allowing for the separation and quantification of different organoarsenic compounds. icm.edu.plnih.gov

Exploration of Novel Synthetic Routes for Organoarsenic Compounds

Modern synthetic chemistry seeks to develop more sophisticated and efficient methods for creating complex molecules. In the field of organoarsenic chemistry, this includes leveraging biological systems and achieving precise control over molecular geometry.

Chemoenzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the practicality of traditional organic synthesis. nih.gov This approach offers significant advantages, including high selectivity under mild reaction conditions, which can simplify purification and reduce waste.

Research into the synthesis of complex organoarsenicals has demonstrated the utility of this strategy. For example, the synthesis of arsinothricin (AST), a novel organoarsenical antibiotic, has been achieved through chemoenzymatic routes. nsf.govfiu.edursc.org These methods include key enzymatic steps, such as:

Enzymatic Methylation: The methylation of trivalent arsenic intermediates using enzymes like CmArsM. fiu.edu

Enzymatic Separation: The use of enzymes such as AST N-acetyltransferase (ArsN1) to perform enantioselective acetylation, allowing for the purification of a specific stereoisomer (L-AST) from a racemic mixture. nsf.govrsc.org

These examples, while not directly involving this compound, highlight the potential for applying chemoenzymatic strategies to produce complex cacodylate derivatives and other organoarsenic compounds with high precision and efficiency. nsf.govfiu.edu

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. ethz.ch Achieving control over stereochemistry is a major goal in modern synthesis, particularly for biologically active molecules where a specific three-dimensional arrangement is often required.

In organoarsenic chemistry, research has focused on the asymmetric synthesis of chiral arsines, which are compounds with a stereogenic arsenic center. researchgate.net Methodologies have been developed to control the stereochemical outcome of reactions, including:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiomerically pure group that is attached to a substrate to guide the stereochemistry of a subsequent reaction. In organoarsenic synthesis, chiral templates have been used to promote asymmetric cycloaddition reactions to produce stereoselectively enriched arsanorbornene ligands. ntu.edu.sg

Separation of Isomers: Methods for the separation of asymmetric arsines into their individual, optically active isomers have also been explored. researchgate.net

This area of research draws analogies from the more developed fields of stereoselective organophosphorus and organoselenium chemistry, where chiral catalysts and ligands are widely used to achieve high levels of enantioselectivity. nih.govmdpi.com The development of stereoselective routes to chiral organoarsenic analogues is a continuing area of investigation.

Green Chemistry Principles in Organoarsenic Compound Synthesis Research

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijfmr.comijsart.com Its principles emphasize waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. organic-chemistry.org

The synthesis of organoarsenic compounds, which inherently involves toxic elements, presents a significant challenge from a green chemistry perspective. The historical synthesis of cacodyl, for example, used highly toxic arsenic trioxide and generated foul-smelling, hazardous products. wikipedia.org Applying green chemistry principles to this field involves several key areas of research:

Safer Solvents: A major focus of green chemistry is replacing volatile and hazardous organic solvents with more benign alternatives. paperpublications.org Water is an ideal green solvent due to its non-toxicity and availability. ijfmr.com Research into conducting organometallic reactions in aqueous media could significantly reduce the environmental impact of organoarsenic synthesis.

Catalysis: The use of catalytic reagents, which are effective in small amounts and can be recycled, is preferred over stoichiometric reagents that are consumed in the reaction and generate more waste. organic-chemistry.org The chemoenzymatic approaches discussed previously are a prime example of catalysis in action.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferable to those that generate significant byproducts. ijfmr.com

Less Hazardous Reagents: A core goal is to move away from highly toxic starting materials like arsenic trioxide toward less hazardous precursors, although the inherent nature of arsenic makes this particularly challenging.

While specific studies applying a full green chemistry assessment to this compound synthesis are not prominent, the broader principles guide ongoing research in synthetic methodology to improve the safety and environmental sustainability of producing all chemical compounds, including organoarsenicals.

Referenced Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| 1,3-propanedithiol | C₃H₈S₂ |

| 2,3-dimercaptopropanol | C₃H₈OS₂ |

| Arsenic Trioxide | As₂O₃ |

| Arsinothricin | C₅H₁₂AsNO₄ |

| Cacodyl Oxide | C₄H₁₂As₂O |

| Cacodylic Acid | (CH₃)₂AsO₂H |

| Calcium Carbonate | CaCO₃ |

| Calcium Hydroxide | Ca(OH)₂ |

| Dimethylarsenate | (CH₃)₂AsO₂⁻ |

| Ethylthioglycolate | C₄H₈O₂S |

| Methylthioglycolate | C₃H₆O₂S |

| Potassium Acetate | CH₃CO₂K |

| Sodium Cacodylate | (CH₃)₂AsO₂Na |

Sophisticated Analytical Techniques for Calcium Cacodylate Speciation and Quantification

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of calcium cacodylate. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). chemicalbook.com For the cacodylate anion, [(CH₃)₂AsO₂]⁻, NMR provides direct evidence of its structure.

¹H NMR: In the proton NMR spectrum, the six hydrogen atoms of the two methyl groups are chemically equivalent. This results in a single, sharp signal (a singlet), confirming that both methyl groups are attached to the same arsenic atom. The chemical shift (δ) of this signal typically appears in a specific region of the spectrum, characteristic of methyl groups bonded to an arsenic atom. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information. A single resonance peak confirms the presence of two equivalent carbon atoms, corresponding to the two methyl groups. libretexts.orglibretexts.org The chemical shift of this peak is influenced by the electronegativity and bonding environment of the arsenic atom. libretexts.orglibretexts.org

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Signal Multiplicity | Information Provided |

| ¹H | ~1.5 - 2.1 | Singlet | Confirms the presence of chemically equivalent methyl (-CH₃) groups attached to the arsenic atom. |

| ¹³C | ~20 - 30 | Singlet | Confirms the presence of two equivalent carbon atoms from the methyl groups. |

Table 1: Typical NMR Spectroscopic Data for the Cacodylate Anion.

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are particularly useful for analyzing organoarsenic compounds as they can transfer ions from solution to the gas phase with minimal fragmentation. chemrxiv.org

In the analysis of this compound, ESI-MS can identify the deprotonated cacodylic acid (dimethylarsinic acid), which has a molecular weight of 138 g/mol . In negative ion mode, this would be observed as an ion with an m/z of 137.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. oup.com When the [M-H]⁻ ion of cacodylic acid (m/z 137) is selected and fragmented, it produces characteristic product ions. A major fragment observed corresponds to the AsO⁻ ion at m/z 91.1. oup.com This specific fragmentation pattern is a key identifier for cacodylate and is used in highly selective quantitative methods. oup.com

| Ion Type | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Analytical Significance |

| Deprotonated Molecule | 137.0 ([C₂H₆AsO₂]⁻) | 91.1 ([AsO]⁻) | Confirms the identity of the cacodylate anion and is used for selective quantification in MS/MS methods. oup.com |

Table 2: Key Mass Spectrometry Data for the Cacodylate Anion.

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nist.gov Each molecule has a unique set of vibrations that correspond to the stretching and bending of its chemical bonds. The resulting spectrum serves as a "molecular fingerprint," allowing for the identification of the compound and its functional groups.

For the cacodylate anion, key vibrational modes include:

As-O Stretching: The vibrations of the two arsenic-oxygen bonds are prominent in the spectrum.

As-C Stretching: The stretching of the arsenic-carbon bonds provides direct evidence of the organoarsenic structure.

C-H Stretching and Bending: Vibrations associated with the methyl groups are also clearly identifiable.

While IR and Raman are complementary techniques, IR spectroscopy is generally more sensitive to polar bonds (like As-O), whereas Raman spectroscopy is often better for non-polar, symmetric bonds. nist.gov Spectral libraries for sodium cacodylate show characteristic absorption bands that can be used for identification. nih.govchemicalbook.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| As=O Stretching | ~800 - 900 | IR, Raman |

| As-C Stretching | ~600 - 700 | IR, Raman |

| C-H Bending (Methyl) | ~1200 - 1450 | IR, Raman |

| C-H Stretching (Methyl) | ~2800 - 3000 | IR, Raman |

Table 3: Characteristic Vibrational Frequencies for the Cacodylate Anion.

By analyzing the diffraction pattern of a single crystal of this compound, it is possible to unequivocally determine:

The coordination environment of the calcium (Ca²⁺) ion.

The precise bond lengths and angles of the cacodylate anion, such as the As-O and As-C bond distances.

The way the calcium cations and cacodylate anions are arranged in the crystal lattice.

The presence and location of any water molecules of hydration within the crystal structure.

Chromatographic Separation Techniques for Arsenic Speciation Analysis

The toxicity and biological behavior of arsenic are highly dependent on its chemical form, or "species." scispace.com Therefore, simply measuring the total arsenic concentration is insufficient. Arsenic speciation analysis, the process of separating and quantifying individual arsenic compounds in a sample, is essential. Chromatographic techniques are the cornerstone of speciation analysis, enabling the physical separation of different arsenic species before their detection. chemicalbook.com

The hyphenation of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is widely regarded as the most powerful and sensitive technique for arsenic speciation analysis. chemicalbook.comnih.gov This method combines the robust separation capabilities of HPLC with the highly sensitive, element-specific detection of ICP-MS. scispace.comthermofisher.com

Separation (HPLC): The sample is injected into the HPLC system, where different arsenic species are separated as they travel through a chromatographic column. For anionic species like cacodylate (dimethylarsinic acid, DMA), arsenite, and arsenate, anion-exchange chromatography is most commonly used. scispace.comthermofisher.com A mobile phase, often a buffered aqueous solution, carries the sample through the column, and the species are separated based on their differing affinities for the column's stationary phase. nih.gov

Detection (ICP-MS): The eluent from the HPLC column is introduced directly into the ICP-MS. In the high-temperature (6000-10000 K) argon plasma of the ICP, all arsenic species are atomized and ionized. The mass spectrometer then separates the arsenic ions (at m/z 75) from other ions based on their mass-to-charge ratio. This allows for extremely sensitive and specific detection of arsenic as it elutes from the HPLC column, free from most polyatomic interferences (e.g., from chloride ions). chemicalbook.comscispace.com

This coupled technique allows for the quantification of cacodylate and other arsenic species at very low concentrations, with detection limits often in the sub-parts-per-billion (ng/L) range. nih.govresearchgate.netthermofisher.com

| Parameter | Typical Conditions/Values |

| HPLC Column | Anion-exchange (e.g., Hamilton PRP-X100) nih.gov |

| Mobile Phase | Buffered aqueous solution (e.g., ammonium (B1175870) carbonate or phosphate (B84403) buffer) nih.govthermofisher.com |

| Elution Mode | Gradient or isocratic nih.govthermofisher.com |

| ICP-MS Detection Mass | m/z 75 (for As) or 91 (for AsO⁺) nih.gov |

| Typical Detection Limits (LOD) | 0.01 - 0.35 ng/L nih.gov |

| Linear Range | 0.5 - 50.0 µg/L nih.gov |

Table 4: Typical Operating Parameters for HPLC-ICP-MS Arsenic Speciation.

Gas Chromatography (GC) Methodologies for Volatile Organoarsenicals

Gas chromatography (GC) is a powerful separation technique well-suited for analyzing thermally stable and volatile compounds. nih.gov However, organoarsenic species like cacodylic acid are non-volatile due to their polarity. Therefore, a crucial prerequisite for GC analysis is a chemical derivatization step. jfda-online.comsemanticscholar.orgspectroscopyonline.com This process converts the polar analyte into a more volatile and thermally stable derivative that can traverse the GC column. jfda-online.complos.org

Common derivatization strategies for arsenic species involve reactions with thiol-containing reagents, such as thioglycol methylate (TGM) or 2,3-dimercapto-1-propanol (BAL). plos.orgnih.gov These reagents react with the arsenic center to form stable, volatile thioarsenite derivatives. Once derivatized, the compounds can be separated on a GC column and detected with high sensitivity and selectivity using a mass spectrometer (MS). nih.govalwsci.com GC-MS combines the high-efficiency separation of GC with the precise detection and structural elucidation capabilities of MS. nih.gov The selection of the appropriate derivatization reagent and optimization of reaction conditions are critical for achieving good chromatographic separation and high detection sensitivity. plos.org

The table below summarizes typical parameters and performance metrics for the GC-MS analysis of dimethylarsinic acid (DMA), the anionic component of this compound.

Table 1: GC-MS Parameters for Dimethylarsinic Acid (Cacodylate) Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Analyte | Dimethylarsinic Acid (DMA) | nih.gov |

| Derivatizing Agent | Thioglycol Methylate (TGM) | nih.gov |

| Detection Method | Mass Spectrometry (MS) | nih.gov |

| Limit of Detection (LOD) | 0.95 ng/cm³ | nih.gov |

| Linear Range | 5–100 ng/mL (as BAL derivative) | plos.org |

| Recovery | 88.5–105.6% | nih.gov |

Capillary Electrophoresis (CE) and Thin-Layer Chromatography (TLC) in Arsenic Speciation

Capillary electrophoresis and thin-layer chromatography are alternative separation techniques that offer distinct advantages for arsenic speciation.

Capillary Electrophoresis (CE) separates ionic species based on their differential migration speeds in an electric field. nih.gov For arsenic speciation, CE, particularly when coupled with a highly sensitive detector like inductively coupled plasma mass spectrometry (CE-ICP-MS), provides excellent resolution and extremely low detection limits. nih.govthermofisher.com The separation is typically achieved in a fused-silica capillary under controlled conditions of buffer composition, pH, and voltage. nih.govnih.gov For instance, baseline separation of ten different arsenic species has been achieved using a phosphate-borate buffer at pH 9.20 with an applied voltage of +30 kV. nih.gov The high efficiency of CE allows for the separation of structurally similar organoarsenicals, making it a powerful tool for comprehensive speciation analysis. nih.govnih.gov

Table 2: Capillary Electrophoresis Conditions for Arsenic Speciation

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Analyte(s) | Dimethylarsinic acid & other arsenic species | nih.govnih.gov |

| Separation Mode | Capillary Zone Electrophoresis (CZE) | mdpi.com |

| Buffer Example | 25 mmol/L CAPS, 0.5 mmol/L SDS, pH 9.5 | nih.gov |

| Applied Voltage | 25 kV | nih.govmdpi.com |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | nih.gov |

| LOD for DMA | 1.83 mg/L As (UV detection) | nih.gov |

| LOD for DMA | ~0.6-1.8 ng/mL As (ICP-MS detection) | nih.gov |

Thin-Layer Chromatography (TLC) is a planar chromatographic technique where separation occurs on a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a flat support. wisc.eduutoronto.ca For arsenic speciation, ion-exchange TLC using polyethyleneimine (PEI)-cellulose plates is often employed. researchgate.net The separation is based on the differential partitioning of the arsenic species between the stationary phase and a liquid mobile phase. wisc.edu The position of the separated compounds is characterized by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utoronto.cakhanacademy.org While TLC can be used with various visualization methods, its coupling with highly sensitive elemental detection techniques like laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) allows for the rapid and sensitive screening of arsenic species directly on the TLC plate. researchgate.net

Table 3: TLC Systems for Arsenic Speciation

| Stationary Phase | Mobile Phase Composition | Application Note | Source(s) |

|---|---|---|---|

| Polyethyleneimine (PEI) cellulose | Acetone : Acetic acid : Water (2:1:1 v/v/v) | Allows separation of arsenite, arsenate, MMA, and DMA. | researchgate.net |

Electrochemical Methods for Cacodylate Detection and Quantification

Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection and quantification of arsenic species. ualberta.canih.gov Among these techniques, stripping voltammetry is particularly well-suited for trace metal analysis due to its effective preconcentration step, which leads to very low detection limits. libretexts.orgresearchgate.net

Anodic Stripping Voltammetry (ASV) is a widely used technique for arsenic detection. libretexts.orgnih.gov The method typically involves two steps. First, arsenic ions in the sample are deposited and concentrated onto the surface of a working electrode at a negative potential; this reduces the arsenic species to its elemental form, As(0). nih.gov In the second step, the potential is scanned in the positive (anodic) direction, which "strips" the deposited arsenic from the electrode back into the solution as it is oxidized. This stripping process generates a current peak whose magnitude is proportional to the concentration of the analyte in the original sample. libretexts.org

The sensitivity and selectivity of ASV are highly dependent on the working electrode material. nih.gov Noble metal electrodes, particularly those modified with gold (Au) nanoparticles, are commonly used because gold forms a stable intermetallic compound with arsenic, facilitating its preconcentration. nih.govnih.gov The performance of these sensors can be further enhanced by using support materials with high surface areas, such as carbon nanotubes. nih.gov These advanced electrode designs have enabled the detection of arsenic at sub-ppb (parts-per-billion) levels. nih.govnih.gov

Table 4: Electrochemical Methods for Arsenic Detection

| Technique | Electrode System | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|

| Differential Pulse Anodic Stripping Voltammetry (DPASV) | Au-coated, boron-doped diamond thin-film electrode | 0.005 ppb (for As(III)) | nih.gov |

| Linear Sweep Anodic Stripping Voltammetry (LSASV) | Au nanoparticles/Pyridine/Carboxylated Multiwalled Carbon Nanotubes/Glassy Carbon Electrode | 3.3 nM (0.25 ppb) (for As(III)) | nih.gov |

| Potentiometry | PVC-membrane electrode with Silver diethyldithiocarbamate (B1195824) | 1.0 × 10⁻⁵ M | nih.gov |

Environmental Biogeochemistry and Ecotoxicological Investigations of Cacodylates

Environmental Fate and Transport Mechanisms of Cacodylates in Ecosystems

The distribution of cacodylates in the environment is controlled by mechanisms that include sorption to soil and sediments, degradation through light and water, and volatilization into the atmosphere. nih.gov These processes determine the concentration and form of the arsenical available for biological interaction.

The mobility of cacodylic acid in the soil and sediment matrix is largely dictated by sorption and desorption processes. These reactions control the partitioning of the compound between the solid phase and the surrounding aqueous solution, thereby influencing its bioavailability and potential for transport. The extent of sorption is dependent on various soil properties. Factors such as pH, redox potential, the content of organic matter, and the mineralogy of clays (B1170129) and iron oxides play a significant role in the retention of organoarsenicals. nih.govresearchgate.net

Research indicates that the mobility of arsenic in sandy soils can be limited, but soil disturbances may promote its movement. usgs.gov In organic-rich soils, a reducing geochemical environment is a key factor in the vertical transport of arsenic from the surface to deeper layers. usgs.gov The presence of other compounds, such as phosphate (B84403) and silicic acid, which are structural analogs of arsenate and arsenite, can compete for sorption sites on iron oxides, potentially increasing the mobilization of arsenic in the soil solution. mdpi.com The addition of amendments like steel slag, sugarcane bagasse, vermicompost, and fly ash has been shown to enhance the sorption capacity of soils for arsenic, thereby reducing its mobility. researchgate.net

The following table summarizes the influence of various environmental factors on the sorption and mobility of organoarsenicals like cacodylate in soil.

| Environmental Factor | Effect on Sorption | Impact on Mobility |

|---|---|---|

| High Organic Matter | Increases sorption sites | Decreased |

| Presence of Iron/Aluminum Oxides | High affinity for arsenic species, strong sorption | Decreased |

| High pH | Decreases sorption as surfaces become more negatively charged | Increased |

| Reducing (Anoxic) Conditions | Can lead to dissolution of Fe oxides, releasing sorbed arsenic | Increased |

| Presence of Phosphate/Silicate | Competes for sorption sites | Increased |

Photolytic and hydrolytic degradation are abiotic processes that can contribute to the transformation of cacodylates in the environment. Photolysis involves the breakdown of chemical compounds by light energy. Studies on other organoarsenicals, such as p-arsanilic acid, have demonstrated that photodegradation can be an efficient decomposition pathway, particularly when mediated by naturally occurring photosensitizers like iron(III) oxalate (B1200264) complexes. nih.gov While specific kinetic data for calcium cacodylate is limited, the fundamental principles suggest that it would be susceptible to similar photochemical reactions in sunlit surface waters and on soil surfaces.

Hydrolysis, the reaction with water, is another potential degradation pathway. Cacodylic acid is a weak acid and its salts, like this compound, are soluble in water. wikipedia.orgnih.gov The stability of the arsenic-carbon bond in cacodylic acid suggests that hydrolysis under typical environmental pH conditions (pH 5-9) is a slow process. However, the exact rates and products of hydrolysis in various environmental compartments require more detailed investigation.

Volatilization is a significant pathway for the transfer of certain arsenic species from soil and water to the atmosphere. cambridge.org Microbial activity can transform cacodylic acid into volatile alkylarsines. cambridge.org A study investigating the volatilization of ¹⁴C-labeled cacodylic acid from a silt loam soil found that under aerobic conditions, 18.0% of the applied compound was volatilized over 160 days. cambridge.org Under anaerobic conditions, the volatilization was lower, at 7.8%. cambridge.org The primary volatile arsenicals identified were dimethylarsine and trimethylarsine (B50810). cambridge.org

Once in the atmosphere, these organoarsenicals are subject to transport and transformation. Arsenic in the air is primarily associated with particulate matter and can be dispersed by wind over long distances before being returned to the earth's surface through wet and dry deposition. nih.govnih.gov Atmospheric reactions, likely involving oxidation, can convert volatile arsines back into less volatile, water-soluble species like cacodylic acid. researchgate.net This atmospheric cycling plays a role in the global biogeochemical distribution of arsenic. researchgate.net

The table below shows the percentage of cacodylic acid volatilized from soil under different conditions over a 160-day period, based on a laboratory study.

| Condition | Cacodylic Acid Volatilized (%) | Primary Volatile Products |

|---|---|---|

| Aerobic (flushed with air) | 18.0% | Dimethylarsine, Trimethylarsine |

| Anaerobic (flushed with N₂) | 7.8% | Dimethylarsine, Trimethylarsine |

Data from Woolson & Kearney, 1973. cambridge.org

Microbial Transformation and Bioremediation Research

Microorganisms play a critical role in the transformation of cacodylates in the environment, influencing arsenic's speciation, toxicity, and mobility. clu-in.orgmdpi.com These microbial processes are central to both the natural cycling of arsenic and potential bioremediation strategies for contaminated sites. nih.govijrti.org

Cacodylic acid, or dimethylarsinic acid (DMA(V)), is a key intermediate in the arsenic methylation cycle. clu-in.orgfrontiersin.org In this cycle, microorganisms can both produce and degrade DMA(V). Biomethylation is the process where methyl groups are added to inorganic arsenic, which can proceed sequentially from arsenite to monomethylarsonic acid (MMA(V)) and then to DMA(V). clu-in.orgepa.gov Further methylation can lead to the formation of trimethylarsine oxide and volatile trimethylarsine. cambridge.org This process is often considered a detoxification mechanism, particularly in aerobic environments, as the pentavalent methylated products are generally less toxic than inorganic arsenite. tandfonline.com

Conversely, demethylation is the removal of methyl groups, which can transform DMA(V) back into MMA(V) and subsequently into the more toxic inorganic arsenic forms. clu-in.org This process has been observed in various soils and microbial communities under both aerobic and anaerobic conditions. nih.govresearchgate.net For instance, studies on Florida golf course soils demonstrated a two-step pathway for the degradation of methylarsonic acid, involving reduction to a trivalent intermediate followed by demethylation to arsenite, carried out by different members of the microbial community. frontiersin.orgnih.gov The demethylation of DMA(V) has been shown to proceed through the sequential formation of MMA(V) before complete demethylation to inorganic arsenic. clu-in.org Research on organic soils showed that DMA had apparent half-lives ranging from 1.3 to 12.6 days, indicating that demethylation can be a relatively rapid process. researchgate.net

A diverse range of bacteria and fungi are capable of transforming cacodylates. cdnsciencepub.comnih.govmdpi.com These microorganisms have evolved various mechanisms to metabolize organoarsenicals, which can be harnessed for bioremediation. nih.govresearchgate.net

Bacterial transformation of organoarsenicals can involve both methylation and demethylation pathways. For example, a bacterial isolate from soil was found to reduce MMA(V) to MMA(III), while another isolate was capable of demethylating MMA(III) to inorganic arsenite. nih.gov This highlights the synergistic role of different bacterial species in the complete degradation of organoarsenicals. An enzyme known as C-As lyase, identified in Bacillus sp. MD1, has been shown to be responsible for the demethylation of trivalent methylarsenicals. frontiersin.org Genetically engineering bacteria, such as Pseudomonas putida, with the arsM gene for arsenic methylation has been shown to enhance the volatilization of arsenic from contaminated soils, converting toxic inorganic forms into less harmful gaseous compounds. nih.gov

The following table lists some microbial genera known to be involved in the transformation of arsenic compounds.

| Microbial Genus | Type | Observed Transformation Process |

|---|---|---|

| Pseudomonas | Bacteria | Arsenic methylation and volatilization nih.gov |

| Bacillus | Bacteria | Demethylation of methylarsenicals frontiersin.org |

| Streptomyces | Bacteria | Demethylation of methylarsonous acid nih.gov |

| Aspergillus | Fungi | Arsenic tolerance and removal nih.gov |

| Penicillium | Fungi | Arsenic tolerance and removal nih.gov |

| Trichoderma | Fungi | Effective arsenic removal and biovolatilization nih.gov |

| Fusarium | Fungi | Demethylation of dimethylarsinic acid nih.gov |

Genetic Basis of Microbial Resistance and Metabolism of Cacodylates

The resistance of microorganisms to arsenic compounds, including cacodylates, is a well-documented phenomenon primarily attributed to specific genetic systems. The most ubiquitous of these is the ars operon, a set of genes that encode proteins for the detoxification and efflux of arsenic from the bacterial cell. wikipedia.orgfrontiersin.orgresearchoutreach.org The composition of the ars operon can vary among different bacterial species, but it typically includes a core set of genes essential for arsenic resistance. researchoutreach.orgnih.gov

The central mechanism of resistance often involves the reduction of arsenate [As(V)] to the more toxic arsenite [As(III)], followed by the active extrusion of arsenite from the cell. This process is facilitated by the products of the ars genes. Key genes within this operon and their functions are detailed below:

arsR : This gene encodes a regulatory protein that acts as a repressor. In the absence of arsenic, the ArsR protein binds to the promoter region of the ars operon, preventing its transcription. When arsenite is present, it binds to ArsR, causing a conformational change that releases the repressor from the DNA and allows the expression of the resistance genes. researchoutreach.orgnih.gov

arsC : This gene codes for an arsenate reductase enzyme. This enzyme is crucial for converting arsenate, which can enter the cell through phosphate transport systems, into arsenite. wikipedia.org This is a critical step as the subsequent efflux pump is specific for arsenite.

arsB : This gene encodes a membrane-bound efflux pump that actively transports arsenite out of the cell, thereby preventing its accumulation to toxic levels. researchgate.netnih.gov In some bacteria, this pump is the primary mechanism of arsenite extrusion.

arsA : In some bacteria, the ars operon includes the arsA gene, which encodes an ATPase that associates with the ArsB protein. The ArsA protein provides the energy for a more efficient efflux of arsenite. nih.govresearchgate.net

arsD : This gene encodes a metallochaperone that binds to arsenite and delivers it to the ArsA-ArsB pump, further enhancing the efficiency of arsenic extrusion. wikipedia.orgnih.gov

While much of the research on the ars operon has focused on inorganic arsenic, these systems are also effective against organic arsenic compounds like cacodylic acid. Some bacteria have evolved specialized genes for the metabolism of organoarsenicals. For instance, the arsM gene encodes an As(III) S-adenosylmethionine methyltransferase that can methylate inorganic arsenic, a process that can lead to its volatilization. frontiersin.org Furthermore, genes such as arsP, which encodes a permease for the efflux of trivalent organoarsenicals, and arsH, whose function is still under investigation but is implicated in organoarsenical resistance, contribute to the microbial defense against compounds like cacodylate. frontiersin.org

The presence and diversity of these arsenic resistance genes in microbial communities are often correlated with the level of arsenic contamination in the environment. nih.gov Long-term exposure to arsenic, including organoarsenicals used as herbicides, has likely driven the evolution and horizontal gene transfer of these resistance mechanisms among soil and aquatic bacteria. nih.gov

Table 1: Key Genes in the ars Operon and Their Functions in Arsenic Resistance

| Gene | Protein Product | Function |

|---|---|---|

| arsR | ArsR | Transcriptional repressor that controls the expression of the ars operon. researchoutreach.orgnih.gov |

| arsC | Arsenate reductase | Reduces arsenate [As(V)] to arsenite [As(III)]. wikipedia.org |

| arsB | ArsB | Membrane efflux pump that expels arsenite from the cell. researchgate.netnih.gov |

| arsA | ArsA | ATPase that provides energy for the ArsB pump. nih.govresearchgate.net |

| arsD | ArsD | Metallochaperone that delivers arsenite to the efflux pump. wikipedia.orgnih.gov |

| arsM | As(III) S-adenosylmethionine methyltransferase | Methylates inorganic arsenic. frontiersin.org |

| arsP | MAs(III) efflux permease | Transports trivalent organoarsenicals out of the cell. frontiersin.org |

Phytoremediation Strategies for Arsenic-Contaminated Environments Involving Cacodylates

Phytoremediation is an environmentally friendly and cost-effective technology that utilizes plants to remove, stabilize, or degrade contaminants from soil and water. phytojournal.com In the context of arsenic contamination, which can arise from the use of arsenical herbicides like those containing cacodylic acid, certain plants known as hyperaccumulators are of particular interest. researchgate.net

One of the most well-studied arsenic hyperaccumulators is the Chinese brake fern (Pteris vittata). researchgate.netnih.govnih.gov This plant has a remarkable ability to take up large amounts of arsenic from the soil and translocate it to its fronds, where it can be stored at concentrations thousands of times higher than in the surrounding soil. nih.govjst.go.jp Research has shown that P. vittata can effectively accumulate arsenic even when it is present in organic forms, such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), the latter being another name for cacodylic acid. nih.gov

The process of phytoextraction using Pteris vittata involves several key steps:

Uptake by Roots: The fern absorbs arsenic from the soil through its root system. Studies on the uptake kinetics of arsenic in P. vittata have revealed a highly efficient uptake system. nih.gov

Translocation to Shoots: Once absorbed, the arsenic is efficiently translocated from the roots to the aerial parts of the plant, primarily the fronds. nih.govnih.gov The translocation factor, which is the ratio of arsenic concentration in the shoots to that in the roots, is typically high in this species. nih.gov

Accumulation in Fronds: The arsenic is then accumulated in the fronds at high concentrations. jst.go.jp This sequestration in the harvestable parts of the plant is what makes phytoextraction a viable remediation strategy.

Harvesting and Disposal: The arsenic-laden fronds can be harvested and subsequently disposed of in a safe and controlled manner, effectively removing the arsenic from the contaminated site. researchgate.net

Field studies have demonstrated the potential of Pteris vittata for the phytoremediation of sites contaminated with chromated copper arsenate (CCA), a wood preservative that contains arsenic. researchgate.netnih.gov In a two-year study, Chinese brake fern was planted on a CCA-contaminated site, and it was found that the fern was capable of accumulating significant amounts of arsenic from the soil. researchgate.net While soil arsenic concentrations showed high variability, the mean surface soil arsenic was reduced over the course of the study. researchgate.net

**Table 2: Phytoremediation of Arsenic using *Pteris vittata***

| Stage | Description |

|---|---|

| Uptake | Pteris vittata absorbs arsenic, including cacodylic acid, from the soil through its roots. nih.gov |

| Translocation | The absorbed arsenic is efficiently transported from the roots to the fronds. nih.govnih.gov |

| Accumulation | High concentrations of arsenic are stored in the fronds of the fern. jst.go.jp |

| Harvesting | The fronds are harvested to remove the accumulated arsenic from the site. researchgate.net |

Aquatic Ecotoxicology Studies in Model Organisms

Bioaccumulation and Biotransformation in Algae and Invertebrates

The introduction of cacodylates into aquatic environments raises concerns about their potential to be taken up and accumulated by aquatic organisms. Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than its rate of loss. This can lead to the concentration of the substance in the organism's tissues over time.

A study investigating the distribution of carbon-14 (B1195169) labeled cacodylic acid in an aquatic ecosystem provided insights into its bioaccumulation potential. acs.org The presence of the radiolabel in various components of the ecosystem indicated that cacodylic acid and its derivatives can be taken up by aquatic organisms.

The biotransformation of xenobiotics, including pesticides like cacodylates, is a critical process that influences their persistence, toxicity, and potential for bioaccumulation. nih.gov In aquatic invertebrates, biotransformation typically involves two phases of metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with polar molecules to facilitate excretion. nih.gov While specific studies on the biotransformation of cacodylates in a wide range of algae and invertebrates are not extensively detailed in the provided search results, the general principles of xenobiotic metabolism in these organisms would apply. It is known that aquatic organisms can metabolize arsenic compounds.

The toxicity of cacodylates to aquatic invertebrates is an important consideration. For example, studies on the toxicity of various chemicals to Daphnia, a genus of small planktonic crustaceans, are common in ecotoxicology. nih.govnih.govresearchgate.net The sensitivity of Daphnia species to cacodylic acid would be a key indicator of its potential impact on zooplankton communities. beyondpesticides.org

Table 3: Bioaccumulation and Biotransformation of Cacodylates in Aquatic Organisms

| Process | Description | Relevance to Cacodylates |

|---|---|---|

| Bioaccumulation | The net accumulation of a chemical by an aquatic organism from all sources, including water, food, and sediment. | Studies with radiolabeled cacodylic acid have shown its uptake by aquatic organisms. acs.org |

| Biotransformation | The metabolic conversion of foreign compounds (xenobiotics) within an organism. | Aquatic invertebrates possess enzymatic systems capable of metabolizing xenobiotics, which would likely act on cacodylates. nih.gov |

| Toxicity to Invertebrates | The adverse effects of a substance on aquatic invertebrates. | The toxicity of cacodylic acid to key species like Daphnia is a critical ecotoxicological endpoint. beyondpesticides.orgscielo.br |

Ecological Impact on Aquatic Microbial Communities and Food Webs

The introduction of herbicides like cacodylic acid into aquatic ecosystems can have far-reaching ecological consequences, affecting organisms from microbial communities to higher trophic levels. nih.govbiointerfaceresearch.com The structure and function of aquatic food webs are dependent on the health of their foundational components, including primary producers (algae and phytoplankton) and primary consumers (zooplankton). noaa.gov

The impact of cacodylates on aquatic microbial communities is a crucial area of investigation. Microorganisms play vital roles in nutrient cycling and the decomposition of organic matter. nih.gov The introduction of a toxic substance can disrupt these processes, leading to changes in microbial community composition and function.

The effects of cacodylates can also cascade through the aquatic food web. raptorsarethesolution.org Zooplankton, such as Daphnia, are a critical link between primary producers and larger organisms like fish. A decline in zooplankton populations due to the toxicity of cacodylic acid could lead to a reduction in the food source for fish and other predators, potentially impacting the entire ecosystem. beyondpesticides.org

Studies on the toxicity of various pesticides to aquatic organisms have shown that different species exhibit varying levels of sensitivity. scielo.br For instance, a compound that is highly toxic to a particular type of zooplankton may have a less direct effect on phytoplankton. However, the interconnectedness of the food web means that even species-specific toxicity can have broader ecological ramifications.

Table 4: Potential Ecological Impacts of Cacodylates in Aquatic Ecosystems

| Ecological Component | Potential Impact |

|---|---|

| Microbial Communities | Alterations in community structure and function, potentially affecting nutrient cycling. nih.gov |

| Primary Producers (Algae, Phytoplankton) | Inhibition of growth and photosynthesis, reducing the base of the food web. scielo.br |

| Primary Consumers (Zooplankton, e.g., Daphnia) | Increased mortality and reduced reproduction, leading to a decline in populations. beyondpesticides.org |

| Higher Trophic Levels (Fish, etc.) | Indirect effects due to food limitation from the decline of lower trophic levels. biointerfaceresearch.com |

Terrestrial Ecotoxicology and Plant Interactions Research

Uptake, Translocation, and Accumulation in Non-Crop Plants

The behavior of cacodylates in terrestrial environments, particularly their interaction with non-crop plants, is a significant aspect of their ecotoxicological profile. The uptake, translocation, and accumulation of these compounds in plants are influenced by both the physicochemical properties of the chemical and the physiological characteristics of the plant species. dtic.milacs.orgnih.gov

Studies on the plant uptake of organic chemicals have shown that their movement within the plant is often related to their hydrophobicity, typically measured by the octanol-water partition coefficient (log Kow). nih.gov Moderately hydrophobic compounds are often readily taken up by roots and translocated to the shoots via the transpiration stream. acs.org

A study on the effects of cacodylic acid on the translocation of the herbicide 2,4-D in bean plants provided direct evidence of the uptake of cacodylic acid. dtic.mil The research indicated that cacodylic acid was absorbed by the plant leaves. dtic.mil The study also suggested that cacodylic acid could influence the movement of other substances within the plant, highlighting the potential for complex interactions when multiple chemicals are present in the environment. dtic.mil

The translocation of substances within a plant is a complex process that can be affected by various factors, including the plant's developmental stage and environmental conditions. frontiersin.orgnih.gov Once a chemical is taken up by the roots, it can move to the shoots through the xylem. The efficiency of this translocation can vary significantly among different plant species. nih.gov

The accumulation of cacodylates in non-crop plants could have implications for herbivores that consume these plants, potentially leading to the transfer of arsenic through the terrestrial food web. Understanding the extent to which different wild plant species take up and accumulate cacodylates is therefore important for a comprehensive ecological risk assessment.

Table 5: Processes of Cacodylate Interaction with Non-Crop Plants

| Process | Description |

|---|---|

| Uptake | Cacodylic acid can be absorbed by plants through their leaves and likely their roots. dtic.mil |

| Translocation | The movement of cacodylates within the plant, from the point of uptake to other tissues. dtic.milfrontiersin.org |

| Accumulation | The concentration of cacodylates in various plant tissues over time. |

Effects on Soil Microbial Communities and Enzyme Activities

Research into the effects of cacodylic acid on soil microbes has shown a range of responses, from inhibition to a lack of significant impact, particularly when compared to other arsenicals like monosodium methanearsonate (MSMA). oregonstate.edu The toxicity of arsenic-containing compounds to bacteria, fungi, and other microorganisms is a primary concern, as it can disrupt the delicate balance of the soil ecosystem. wikipedia.org However, some microbial species have developed mechanisms to metabolize arsenic compounds, while low concentrations may even stimulate certain microbial activities. oregonstate.eduwikipedia.org

A study investigating the influence of cacodylic acid on forest floor and soil microbes found that its effects were concentration-dependent. oregonstate.edu While high concentrations could inhibit microbial activity, lower levels, such as those below 10 mg/kg of arsenic, did not show a pronounced effect on the decomposition of organic matter. oregonstate.edu

Detailed Research Findings

The findings indicated that with increasing concentrations of cacodylic acid, the rate of CO₂ evolution from three distinct types of forest floor material declined. oregonstate.edu This suggests an inhibitory effect on the microbial communities responsible for decomposition in the forest floor horizons. In contrast, when applied to soil, cacodylic acid showed no statistically significant effect (P > 0.05) on the rate of CO₂ evolution, even at higher concentrations. oregonstate.edu This differential impact highlights the importance of the soil matrix, as factors like organic matter and clay content can influence the bioavailability and toxicity of arsenicals. acs.org

Conversely, MSMA treatment led to a decline in CO₂ evolution from the forest floor but caused an increase in CO₂ evolution from the soil. oregonstate.edu In pure culture tests, MSMA demonstrated a more pronounced inhibitory effect on bacterial growth at concentrations of 1,000 mg/L and 10,000 mg/L of arsenic, whereas no effects were observed at 100 mg/L. oregonstate.edu

The following tables summarize the findings on microbial activity based on CO₂ evolution.

Table 1: Effect of Cacodylic Acid on Microbial Respiration (CO₂ Evolution)

| Soil Medium | Effect of Increasing Concentration | Significance Level | Source |

|---|---|---|---|

| Forest Floor | Decline in CO₂ Evolution | P < 0.05 | oregonstate.edu |

| Soil | No Significant Effect | P > 0.05 | oregonstate.edu |

Table 2: Comparative Effect of MSMA on Microbial Respiration (CO₂ Evolution)

| Soil Medium | Effect of Increasing Concentration | Significance Level | Source |

|---|---|---|---|

| Forest Floor | Decline in CO₂ Evolution | P < 0.05 | oregonstate.edu |

| Soil | Increase in CO₂ Evolution | P < 0.05 | oregonstate.edu |

Mechanistic Biochemical and Cellular Interactions of Cacodylates in Model Systems

Interaction with Biomolecules in In Vitro Systems

In controlled laboratory settings, the interactions of cacodylates with essential biomolecules like proteins and nucleic acids have been characterized through various analytical techniques.

Cacodylate and its salts, such as sodium cacodylate, are frequently used as buffering agents in biochemical and structural biology studies due to their effective pH range of 5.1 to 7.4. sigmaaldrich.comwikipedia.org This property is essential for maintaining the stability of biological samples during experiments.

Research has shown that cacodylate can interact with proteins. For instance, it has been observed to bind to human aldose reductase, an enzyme implicated in diabetic complications. acs.org Studies on the protein subunit of Bacillus subtilis RNase P have utilized sodium cacodylate to investigate unfolding and anion binding. sigmaaldrich.com Furthermore, in protein crystallization, particularly for proteins containing cysteine residues, cacodylate can modify surface cysteines, which helps in preventing unfavorable disulfide bond formation and facilitates the crystallization process.

Cacodylate also interacts with nucleic acids. It has been employed in studies investigating DNA condensation, DNA melting, and the formation of DNA triplexes. sigmaaldrich.commdpi.com For example, sodium cacodylate buffer is used in thermal denaturation experiments to monitor the binding of ligands to nucleic acid structures. mdpi.com The binding of small molecules to DNA is a significant area of research, as these interactions can affect processes like transcription and replication. nih.gov Isothermal titration calorimetry (ITC) and fluorescence spectroscopy are common methods used to characterize these binding events, often performed in a cacodylate buffer system. psu.edumdpi.com

The table below summarizes findings from various ligand-protein and ligand-nucleic acid binding studies where cacodylate was used as a buffer.

| Biomolecule | Ligand(s) Studied | Experimental Context/Buffer System | Key Findings |

| Ribonuclease A | 2'-CMP and 3'-CMP | 50 mM cacodylic acid-sodium cacodylate, pH 5.50 | Characterization of volumetric properties upon ligand binding. acs.org |

| KR12 Peptide Fragments | Laurylated and Myristoylated KR12 | 50 mM sodium cacodylate buffer, pH 5 | Investigation of interactions with polyoxidovanadates, showing disruption of α-helical structure. mdpi.com |

| Herring Testes DNA (HT DNA) | Yohimbine | 10 mM sodium cacodylate buffer, pH 7.0 | Study of binding mechanism and thermodynamics, indicating spontaneous interaction. nih.gov |

| Various Nucleic Acid Structures | Benzothiazole Ligands | Sodium cacodylate buffer, pH 7 | Competition dialysis to assess binding to DNA:RNA hybrids and triplexes. mdpi.com |

| DNA | Trivalent Peptide Ligand | 0.01 M cacodylate buffer | Isothermal titration calorimetry to determine binding affinity and thermodynamics. psu.edu |

This table is interactive. Click on the headers to sort the data.

Cacodylate has been shown to directly modulate the activity of certain enzymes. A notable example is its inhibitory effect on galactosyltransferase. Studies have revealed that cacodylate buffer causes inhibition of this enzyme, reflected by an increase in the Michaelis constant (Km) for the substrate UDP-galactose and a decrease in the maximum reaction velocity (Vmax). nih.gov This inhibition was found to be irreversible by the addition of 2-mercaptoethanol, suggesting a more complex interaction than simple competitive inhibition. nih.gov

In the field of enzymology, understanding inhibition kinetics is crucial. For instance, in the study of O-GlcNAc hydrolase, a key enzyme in cellular signaling, inhibitors were characterized using Lineweaver-Burk plots to determine the mode of inhibition and the inhibition constant (Ki). embopress.org Similarly, the inhibitory effects of various compounds on enzymes like a single Leishmania adenylate-forming enzyme have been assessed by determining their IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half. nih.gov While these studies may use cacodylate as a buffer, the focus is on the kinetic parameters of other inhibitors.

The following table presents data on enzyme inhibition where cacodylate has been implicated or used as a buffer in the experimental setup.

| Enzyme | Substrate/Inhibitor | Buffer System | Kinetic Parameters Affected |

| Galactosyltransferase | UDP-galactose | Cacodylate buffer | Increased Km (UDP-galactose), Decreased Vmax. nih.gov |

| O-GlcNAc hydrolase | PUGNAc (inhibitor) | Not specified | Competitive inhibition with a Ki of 5.4 nM. embopress.org |

| Leishmania adenylate-forming enzyme (LiAcs1) | AMP-ester based inhibitors | Not specified | IC50 values used to compare inhibitor potency. nih.gov |

This table is interactive. You can filter the data by entering keywords in the search box.

Cellular Responses in Non-Human Cell Lines and Tissue Models

The effects of cacodylates have been investigated in a variety of non-human cell lines and tissue models to understand their impact on fundamental cellular processes.

Cellular redox homeostasis is the maintenance of a balance between reactive oxygen species (ROS) production and antioxidant defenses. Perturbations in this balance can lead to oxidative stress, which is implicated in various cellular dysfunctions. nih.govsciforum.net Cacodylates, being arsenic-containing compounds, are known to influence cellular redox status.

Studies have shown that exposure to certain nanoparticles can perturb redox homeostasis, and these effects can be mitigated by antioxidants like N-acetyl cysteine (NAC). nih.gov In models of oxidative stress induced by agents like hydrogen peroxide (H2O2), an increase in mitochondrial ROS (mtROS) is a common observation. scientificarchives.com The cellular response to such stress involves the activation of antioxidant pathways to restore balance. scientificarchives.com While direct studies on calcium cacodylate's specific role in redox homeostasis are limited in the provided context, its use as a buffer in studies investigating oxidative stress is common. tandfonline.com

Cacodylates have been shown to influence various cellular signaling pathways. For instance, the activation of the Sonic hedgehog (Shh) signaling pathway has been linked to changes in mitochondrial abundance and activity in hippocampal neurons. molbiolcell.org In these studies, cacodylate buffer is often used in the preparation of samples for microscopy. molbiolcell.org

Furthermore, cacodylate has been used as a buffer in studies investigating the effects of other compounds on signaling pathways. For example, research on ellagic acid demonstrated that it induces cell cycle arrest and apoptosis in human breast cancer MCF-7 cells through the TGF-β/Smad3 signaling pathway. spandidos-publications.com The preparation of cells for transmission electron microscopy in this study involved fixation in a glutaraldehyde (B144438) solution containing sodium cacodylate buffer. spandidos-publications.com The ErbB family of receptors, which control key cellular processes, are also a major focus of signaling pathway research. science.gov

Sodium cacodylate is a widely used buffer in various laboratory techniques, particularly in protein crystallization and electron microscopy. sigmaaldrich.comserva.debostonbioproducts.com Its effectiveness in the pH range of 5.1-7.4 makes it suitable for many biological experiments. sigmaaldrich.com

In protein crystallization, sodium cacodylate is used as a precipitant and can also modify surface cysteine residues on proteins, which aids in the formation of high-quality crystals for X-ray diffraction studies. sigmaaldrich.com This modification prevents the formation of undesirable disulfide bonds.

For electron microscopy, cacodylate buffers are crucial for sample preparation. serva.debostonbioproducts.com They are used in fixative solutions, often with glutaraldehyde, to maintain the structural integrity of tissues and cells during the fixation and embedding processes. molbiolcell.orgspandidos-publications.combiorxiv.orgmdpi.com The buffering capacity of cacodylate prevents excessive acidity that can result from tissue fixation. sigmaaldrich.comserva.de

The use of different human cell lines in research has highlighted the importance of standardized protocols, as significant variations can exist between cell lines, potentially affecting experimental reproducibility. yale.edu

The table below details the use of cacodylate in various cellular process studies.

| Cellular Process | Cell/Tissue Model | Application of Cacodylate | Key Outcome of the Study |

| Protein Crystallization | Corynebacterium glutamicum | Used as a precipitant for meso-diaminopimelate dehydrogenase. sigmaaldrich.com | Successful expression, purification, and crystallization of the enzyme. sigmaaldrich.com |

| Electron Microscopy | Hippocampal neurons | Buffer in fixative solution (1% osmium tetroxide in cacodylate buffer). molbiolcell.org | Shh pathway activation increases mitochondrial abundance and activity. molbiolcell.org |

| Electron Microscopy | Human breast cancer MCF-7 cells | Buffer in fixative solution (2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer). spandidos-publications.com | Ellagic acid induces cell cycle arrest and apoptosis via the TGF-β/Smad3 pathway. spandidos-publications.com |

| Electron Microscopy | Plant tissues | Buffer for post-fixation with osmium tetroxide. biorxiv.org | Perturbation of protein homeostasis affects chloroplasts. biorxiv.org |

This table is interactive. You can sort the columns and search for specific terms.

Metabolic Pathways in Microorganisms and Non-Human Animal Models (Research Focus)

The environmental fate and biological activity of cacodylates are intrinsically linked to their metabolic transformation by a diverse array of organisms. Research in non-human animal models, particularly rodents, and in various microbial systems has elucidated complex biotransformation pathways that alter the structure and potential impact of these organoarsenic compounds.

In research settings, rodent models have been instrumental in understanding the metabolic fate of cacodylic acid (also known as dimethylarsinic acid or DMAV), the form in which this compound is active. When administered to mice, cacodylic acid undergoes a reduction to the trivalent species, dimethylarsinous acid (DMAIII). oup.com This intermediate is then subject to oxidative methylation, resulting in the formation of trimethylarsine (B50810) oxide (TMAO). oup.com The primary route of excretion for these metabolites is through the urine. oup.com

Studies have highlighted species-specific differences in metabolism. For instance, rats tend to retain the trivalent metabolite, DMAIII, for a more extended period compared to mice. oup.com This retention is attributed to the unique binding affinity of DMAIII for rat hemoglobin. oup.com In contrast, DMAV that is not retained as DMAIII bound to hemoglobin in rats is extensively metabolized to trimethylated forms and subsequently excreted in the urine. oup.com The absorption of cacodylic acid from the small intestine in rats appears to occur via simple diffusion. epa.gov

The metabolic pathway of cacodylic acid in mice involves a series of reduction and methylation steps, as detailed in the table below.

| Metabolic Step | Metabolite | Key Characteristic in Rodent Models |

| Initial Compound | Cacodylic Acid (DMAV) | Administered form. |

| Reduction | Dimethylarsinous Acid (DMAIII) | Trivalent intermediate; proposed active metabolite in cytotoxicity. oup.com |

| Oxidative Methylation | Trimethylarsine Oxide (TMAO) | A major urinary metabolite in mice. oup.com |

| Excretion | Various Metabolites | Primarily excreted in the urine in both mice and rats. oup.com |

This table summarizes the key biotransformation steps of cacodylic acid observed in rodent models based on available research.

Microorganisms play a critical role in the biogeochemical cycling of arsenic, including the breakdown of organoarsenic compounds like cacodylic acid. core.ac.uk Microbial metabolism can proceed via two main aerobic pathways: the cleavage of the carbon-arsenic (C-As) bond to release arsenate and carbon dioxide, or the reduction to a volatile organoarsenical, likely dimethylarsine. nih.gov Under anaerobic conditions, the formation of the volatile compound is the primary degradation route. nih.gov

The degradation of the C-As bond is a significant process, as it liberates inorganic arsenic from the organic form. This bond is subject to attack by various biological systems, particularly within soils. nih.gov The process appears to be microbial in nature and is likely dependent on the organic matter content of the soil. nih.gov For example, the degradation of dimethylarsenic acid in river sediments has been observed to have a half-life of approximately 30 days, corresponding with the formation of arsenate, a process absent in sterile controls. nih.gov

Certain bacteria can utilize cacodylic acid as a substrate. For instance, Methanobacterium species can produce dimethylarsine from cacodylic acid without the need for an external methyl donor. nih.gov This highlights the role of cacodylates in microbial arsenic metabolism, where they can be transformed into more mobile and volatile arsenic species, contributing to the environmental cycling of the element. core.ac.uknih.gov The methylation of arsenicals by microbes is considered a detoxification mechanism, converting them into less toxic and often volatile forms like trimethylarsine. nih.gov

| Microbial Process | Transformation | Condition | Significance |

| C-As Bond Cleavage | Cacodylic Acid → Arsenate + CO2 | Aerobic | Mineralization of organic arsenic. nih.gov |

| Reduction & Volatilization | Cacodylic Acid → Dimethylarsine | Aerobic/Anaerobic | Formation of volatile arsenic species. nih.gov |

| Methylation | Arsenic Species → Trimethylarsine | Detoxification | Production of less toxic, volatile compounds. nih.gov |

This table outlines the primary microbial metabolic pathways for cacodylic acid, contributing to the arsenic biogeochemical cycle.

Genomic and Proteomic Responses to Cacodylate Exposure in Research Model Organisms

Exposure to cacodylates can elicit significant changes at the molecular level, altering gene and protein expression profiles in model organisms and cell systems. These responses often involve cellular stress pathways, particularly those related to oxidative stress.

In a study using the human intestinal epithelial cell line Caco-2 as a model, exposure to trivalent arsenic forms, including dimethylarsinous acid (DMAIII), induced the expression of stress proteins and metallothioneins. nih.gov This response was accompanied by the production of reactive oxygen species (ROS), a decrease in intracellular glutathione (B108866) (a key antioxidant), and lipid peroxidation. nih.gov These findings suggest that a primary mechanism of cacodylate-related cellular effects is the induction of oxidative stress. nih.gov

Further evidence comes from studies on rat bladder epithelium. Chronic exposure to DMAV in drinking water led to significant increases in the expression of genes that regulate oxidative stress. nih.gov Similarly, hepatic gene-expression profiling in rats exposed to DMAV showed changes consistent with an oxidative stress response. nih.gov

While comprehensive, whole-organism genomic or proteomic screens specifically for this compound exposure are not widely available in the public literature, these targeted studies in mammalian cell lines provide critical insights. They indicate that key cellular responses involve the upregulation of protective mechanisms against oxidative damage.

| Model System | Observed Response to Cacodylate Metabolites | Associated Molecular Changes |

| Human Caco-2 Cells | Induction of oxidative stress. nih.gov | - Increased Reactive Oxygen Species (ROS). nih.gov- Reduced intracellular glutathione (GSH). nih.gov- Increased lipid peroxidation. nih.gov- Induced expression of stress proteins (e.g., Heat-Shock Proteins) and metallothioneins. nih.gov |

| Rat Bladder Urothelium | Upregulation of oxidative stress-related genes. nih.gov | - Increased expression of genes regulating oxidative stress. nih.gov |

| Rat Liver | Induction of oxidative stress response. nih.gov | - Gene expression changes consistent with oxidative stress. nih.gov |

This table summarizes key genomic and proteomic responses observed in mammalian cell models upon exposure to metabolites of cacodylic acid.

Agricultural and Veterinary Research Perspectives on Cacodylates

Historical and Current Research on Organoarsenic Herbicide Mechanisms

The mode of action of cacodylic acid, a non-selective contact herbicide, has been a subject of study to understand its physiological and biochemical effects on plants. cambridge.orgpreventcancernow.caherts.ac.uk While the precise mechanisms are not fully elucidated, research indicates that it acts as a desiccant or defoliant on a wide variety of plant species. preventcancernow.caepa.gov It is understood to function through contact activity, causing rapid injury to plant tissues, which often prevents extensive translocation within the plant. cambridge.orgnih.gov

Organoarsenic herbicides like cacodylic acid are not classified as growth regulators in the same way as plant hormones. nih.gov Instead, their mechanism appears to involve the inhibition of enzyme systems crucial for plant growth. nih.gov This leads to visible effects such as chlorosis (yellowing) and necrosis (tissue death) on treated plants. cambridge.org

Mechanisms of Action in Plant Physiology (non-crop, molecular level)

At the molecular level, the phytotoxic effects of arsenicals like cacodylic acid are linked to their interference with essential metabolic processes. Arsenic can disrupt cellular functions and metabolism, which can ultimately lead to cell death. researchgate.net The entry of arsenicals into plant cells can occur through pathways intended for essential nutrients, such as phosphate (B84403) transporters. nih.govulisboa.pt

Once inside the plant, arsenate, a potential form of arsenic from cacodylic acid degradation, can interfere with phosphorus metabolism due to its analogous chemical structure. nih.govulisboa.pt This interference can affect critical energy-transfer reactions and the integrity of cellular organelles like chloroplasts. nih.gov The conversion of pentavalent arsenic [As(V)] to the more toxic trivalent arsenic [As(III)] inside the plant cells induces oxidative stress. frontiersin.org This is characterized by the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. frontiersin.orgmdpi.comresearchgate.net

Plant Responses to Organoarsenic Stress (Molecular and Biochemical Levels)

Plants exhibit a range of molecular and biochemical responses to defend against the stress induced by organoarsenic compounds. A primary response is the activation of antioxidant systems to combat the damaging effects of ROS. frontiersin.orgnih.gov This includes the increased activity of enzymes such as catalase, peroxidase, and superoxide (B77818) dismutase. mdpi.comnih.gov

Furthermore, plants can initiate detoxification pathways. One key mechanism is the synthesis of thiol-rich peptides like phytochelatins and glutathione (B108866). ulisboa.ptnih.gov These molecules can bind to arsenic, a process known as chelation, to form less toxic complexes that can then be sequestered into vacuoles, effectively isolating the arsenic from sensitive metabolic processes. ulisboa.ptfrontiersin.org

Gene expression is also significantly altered in response to arsenic stress. nih.gov Genes involved in uptake, transport, and sequestration of arsenic are often upregulated. nih.gov This includes genes encoding for transporters like aquaglyceroporins and ABC transporters, as well as transcription factors that regulate the expression of stress-responsive genes. nih.govnih.gov

Veterinary Diagnostics and Environmental Exposure Monitoring Research

Research in the veterinary field concerning cacodylates has focused on developing methods to detect and monitor environmental exposure in animals, rather than on therapeutic applications.

Development of Analytical Methods for Cacodylate Detection in Animal Matrices (environmental exposure focus)